
Guignardone L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guignardone L is a meroterpenoid compound isolated from the endophytic fungus Guignardia mangiferae. This compound is part of a larger group of bioactive secondary metabolites produced by endophytic fungi, which reside within plant tissues without causing apparent harm to their host. This compound has garnered attention due to its unique structure and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guignardone L involves several steps, including the isolation of the endophytic fungus Guignardia mangiferae from its host plant. The fungus is cultured under specific conditions to promote the production of secondary metabolites. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale fermentation of the endophytic fungus under controlled conditions. Advances in biotechnological methods, such as genetic engineering and optimization of fermentation processes, are being explored to enhance the yield and efficiency of this compound production .
Analyse Des Réactions Chimiques
Types of Reactions: Guignardone L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the biosynthesis and chemical transformations of meroterpenoids.
Biology: Guignardone L exhibits antimicrobial and cytotoxic activities, making it a candidate for developing new antibiotics and anticancer agents.
Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications in treating infections and cancer.
Mécanisme D'action
Guignardone L is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain configuration, which contributes to its distinct biological activities .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C17H24O4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(1R,3aR,5S,7R,9aS)-5-hydroxy-7-methoxy-3a-methyl-1-prop-1-en-2-yl-1,2,3,5,6,7,9,9a-octahydrocyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O4/c1-9(2)10-5-6-17(3)12(10)7-11-15(19)14(20-4)8-13(18)16(11)21-17/h10,12-14,18H,1,5-8H2,2-4H3/t10-,12-,13-,14+,17+/m0/s1 |
Clé InChI |
HIYHCUOXLSUVIZ-MXJLERKLSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@H](C3=O)OC)O)C |
SMILES canonique |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


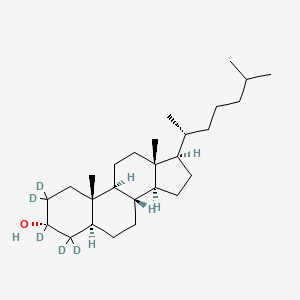
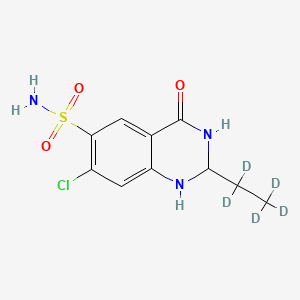

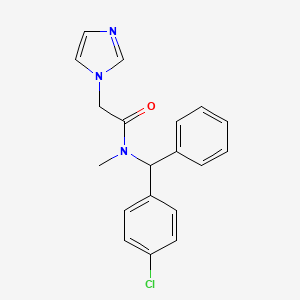
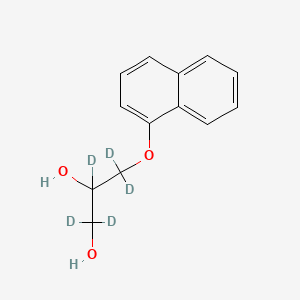
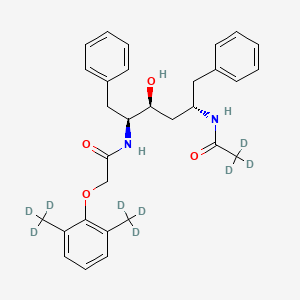


![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
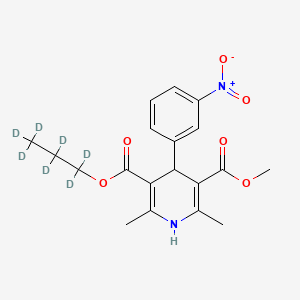
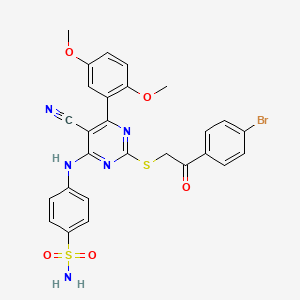
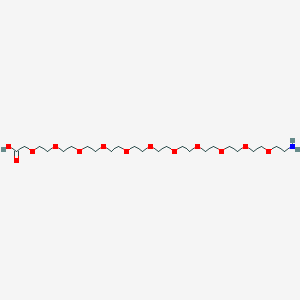
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)
